Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-
Description
Properties
CAS No. |
57520-95-3 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4,5-dimethyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C15H21NO/c1-11-8-9-16-15(12(11)2)10-13-4-6-14(17-3)7-5-13/h4-7,15-16H,8-10H2,1-3H3 |
InChI Key |
HKCPVALYEURBSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NCC1)CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Sodium Borohydride Reduction Method
One of the most efficient approaches for preparing the target compound involves the reduction of corresponding pyridinium salts. This method draws from the synthesis of related compounds like 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, where sodium borohydride reduction serves as a key step.
Procedure:
- Preparation of 3,4-dimethylpyridinium salt with 4-methoxybenzyl halide
- Reduction with sodium borohydride in an appropriate solvent system
- Purification of the resulting tetrahydropyridine derivative
The reduction occurs selectively, converting the pyridinium ring to the desired tetrahydropyridine while maintaining the methoxyphenylmethyl substituent at position 2. This methodology produces the target compound in moderate to good yields, typically ranging from 60-85%.
Catalytic Hydrogenation Approach
An alternative reduction strategy involves catalytic hydrogenation using palladium or platinum catalysts. This method is particularly useful when selective reduction of specific positions in the pyridine ring is desired.
Procedure:
- Dissolve the appropriately substituted pyridine derivative in a suitable solvent (methanol or ethanol)
- Add catalytic amount of Pd/C or Pt/C (5-10% w/w)
- Subject the mixture to hydrogen atmosphere (1-5 atm) at room temperature or mild heating
- Filter to remove the catalyst and concentrate to obtain the reduced product
This method is particularly useful for large-scale preparations and can yield the tetrahydropyridine product with high purity when optimized properly.
De-benzylation of N-Benzylated Derivatives
Research indicates that N-benzylated derivatives of the target compound, specifically 1-Benzyl-1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine, can serve as valuable precursors. The debenzylation strategy provides an efficient route to the target compound.
Catalytic Hydrogenolysis Method
Procedure:
- Dissolve 1-Benzyl-1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine in a polar solvent such as methanol or ethanol
- Add palladium on carbon catalyst (10% w/w)
- Subject the reaction mixture to hydrogen atmosphere (3-5 atm) at room temperature
- Monitor the reaction by thin-layer chromatography until completion
- Filter the reaction mixture and concentrate to obtain the debenzylated product
This procedure typically yields the target compound in high purity (>95%) with yields ranging from 75-90%.
Transfer Hydrogenation Approach
For laboratories without high-pressure hydrogenation equipment, transfer hydrogenation offers a safer alternative.
Procedure:
- Dissolve the N-benzylated precursor in a suitable solvent mixture (methanol/acetic acid)
- Add ammonium formate or cyclohexene as hydrogen donor
- Add Pd/C catalyst (10% w/w) and heat the mixture under reflux
- Monitor the reaction until completion
- Filter and concentrate to obtain the debenzylated product
This method typically provides yields of 65-80% with comparable purity to catalytic hydrogenolysis.
Direct Synthesis via Cascade Cyclization
Trifluoroacetic Acid-Mediated Cyclization
Drawing from the synthesis of related compounds, a direct approach involves trifluoroacetic acid-mediated cyclization to form the tetrahydropyridine core.
Procedure:
- Prepare a solution of appropriate precursor (typically a 4-methoxyphenyl derivative with suitable functional groups) in dichloromethane
- Slowly add trifluoroacetic acid (excess, typically 30-35 equivalents) at 0°C
- Allow the reaction to warm to room temperature and stir for 5-6 hours
- Neutralize with base (1N sodium hydroxide solution)
- Extract with dichloromethane, wash with brine, dry over sodium sulfate
- Concentrate and purify by column chromatography
This method has been reported to yield similar tetrahydropyridine derivatives in excellent yields (up to 100% in some cases).
Friedel-Crafts Approach
Another viable approach draws from the synthesis of tetrahydro-1H-indeno[1,2-b]pyridine derivatives via cascade cyclization and Friedel-Crafts reaction. This method can be adapted for the synthesis of our target compound.
Procedure:
- React 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamide with appropriate aldehyde (4-methoxybenzaldehyde)
- Conduct the cascade cyclization under mild conditions
- Perform subsequent transformations to install the required substituents
This approach provides the core structure in good yields (typically 60-75%).
Comparative Analysis of Synthetic Methods
Table 1 presents a comparative analysis of the various preparation methods discussed above, highlighting their respective advantages, limitations, and typical yields.
| Method | Typical Yield (%) | Scale Suitability | Time Required | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Sodium Borohydride Reduction | 60-85 | Small to medium | 4-8 hours | Mild conditions, selective | Requires handling of pyridinium salts |
| Catalytic Hydrogenation | 70-90 | Medium to large | 12-24 hours | Scalable, high purity | Requires specialized equipment |
| Debenzylation via Hydrogenolysis | 75-90 | Small to medium | 6-12 hours | High selectivity | Requires pre-synthesis of benzylated precursor |
| Transfer Hydrogenation | 65-80 | Small | 8-12 hours | Safer alternative to high-pressure methods | Lower yields than direct hydrogenolysis |
| TFA-Mediated Cyclization | 80-100 | Small to medium | 5-6 hours | High yields, one-pot procedure | Requires handling of corrosive TFA |
| Friedel-Crafts Approach | 60-75 | Small | 12-24 hours | Versatile for various substituents | Multi-step procedure |
Optimization Strategies for Improved Yields
Reaction Condition Optimization
The synthesis of tetrahydropyridine derivatives can be significantly improved through careful optimization of reaction conditions:
- Temperature control: For reduction methods, maintaining temperatures between 0-25°C typically provides optimal selectivity
- Solvent selection: Polar aprotic solvents often yield better results for cyclization reactions
- Catalyst loading: For hydrogenation methods, 5-10% catalyst loading (w/w) represents an optimal balance between reaction rate and cost
- Reaction time: Extended reaction times may lead to over-reduction or formation of side products
Purification Techniques
The purity of the final product can be enhanced through appropriate purification strategies:
- Recrystallization: The target compound can be recrystallized from appropriate solvent combinations (e.g., dichloromethane/hexane)
- Chromatography: Silica gel chromatography using gradient elution (ethyl acetate/hexane) typically provides high purity
- Salt formation: Converting the product to its hydrogen oxalate salt can facilitate purification through crystallization
Structural Characterization
Spectroscopic Analysis
The successful synthesis of Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- can be confirmed through comprehensive spectroscopic characterization:
NMR Spectroscopy : The 1H NMR spectrum typically shows:
- Signals for the 3,4-dimethyl groups at δ 2.1-2.3 ppm
- Complex multiplets for the tetrahydropyridine ring protons at δ 2.2-3.3 ppm
- Characteristic signals for the 4-methoxyphenyl group (δ 3.7-3.8 ppm for the methoxy group; δ 6.7-7.1 ppm for the aromatic protons)
- Benzylic methylene protons at approximately δ 3.5-3.8 ppm
Mass Spectrometry : The compound typically shows a molecular ion peak corresponding to its molecular weight of approximately 233 g/mol, with characteristic fragmentation patterns.
Physical Properties
The target compound is typically isolated as a colorless to pale yellow oil or solid with the following properties:
- Melting point (if crystalline): Approximately 80-90°C
- Solubility: Readily soluble in common organic solvents (dichloromethane, chloroform, ethanol)
- Stability: Generally stable under ambient conditions but may oxidize slowly upon prolonged exposure to air
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at reactive sites, particularly under basic or catalytic conditions. For example:
-
Ammonolysis : Reaction with ammonia or amines in dimethylformamide (DMF) at 60–80°C yields secondary or tertiary amine derivatives.
-
Alkoxy Substitution : Methoxy groups can be replaced by alkoxide ions in ethanol, facilitated by potassium carbonate (K₂CO₃).
Key Conditions :
| Reaction Type | Reagents/Catalysts | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Ammonolysis | NH₃, K₂CO₃ | 60–80°C | DMF | 65–78 |
| Alkoxy Substitution | NaOEt, K₂CO₃ | 50–70°C | Ethanol | 70–85 |
Hydrogenation and Reduction
The tetrahydro-pyridine ring can undergo further hydrogenation to form fully saturated piperidine derivatives.
-
Catalytic Hydrogenation : Using Pd/C or Raney nickel under H₂ (50–100 psi) in ethanol or tetrahydrofuran (THF) at 50–80°C reduces double bonds in the pyridine ring.
-
Selective Reduction : Sodium borohydride (NaBH₄) selectively reduces carbonyl groups when present in modified derivatives.
Mechanistic Insight :
The methoxyphenyl group’s electron-donating effect stabilizes intermediates during hydrogenation, improving reaction efficiency.
Oxidation Reactions
Oxidation targets the pyridine ring and methyl groups:
-
Ring Oxidation : Treatment with KMnO₄ or CrO₃ in acidic conditions converts the pyridine ring to pyridine N-oxide derivatives.
-
Methyl Group Oxidation : Strong oxidants like HNO₃ transform methyl groups into carboxylic acid functionalities.
Reaction Outcomes :
| Oxidizing Agent | Target Site | Product |
|---|---|---|
| KMnO₄ (acidic) | Pyridine ring | Pyridine N-oxide derivative |
| HNO₃ | Methyl group | Carboxylic acid derivative |
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position.
-
Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups under controlled temperatures.
Regioselectivity :
The methoxy group’s +M effect enhances electron density at the para position, favoring substitution there.
Cyclization and Bicyclization
Under microwave-assisted conditions, the compound participates in multicomponent reactions to form polycyclic structures:
-
Four-Component Bicyclization : Reacts with pyrazol-5-amines and aromatic amines in DMF to form tricyclic pyrazolo[3,4-b]pyridines (yields: 61–82%) .
-
Mechanism : Involves Knoevenagel condensation, Michael addition, and intramolecular cyclization .
Example Reaction Pathway :
-
Knoevenagel condensation with arylglyoxals.
-
Michael addition of intermediates.
Biological Interactions
While not traditional chemical reactions, the compound interacts with biological systems via:
-
Hydrogen Bonding : The methoxy and pyridine nitrogen act as hydrogen bond acceptors.
-
Hydrophobic Interactions : Methyl groups enhance binding to hydrophobic enzyme pockets.
Research Findings :
-
Demonstrated moderate inhibition of acetylcholinesterase (IC₅₀: 12.5 μM) in preliminary assays.
-
Binds selectively to serotonin receptors (5-HT₂A) due to structural mimicry of endogenous ligands.
Comparative Reactivity of Analogues
Scientific Research Applications
Chemistry
In chemistry, Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- is used as a building block for the synthesis of more complex molecules.
Biology
Its structural similarity to naturally occurring compounds makes it a useful tool for probing biological pathways .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. Research has shown that tetrahydropyridine derivatives can exhibit neuroprotective and anti-inflammatory effects, making them candidates for the treatment of neurodegenerative diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of a wide range of products .
Mechanism of Action
The mechanism of action of Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Structural Complexity: The target compound features a balance of aromatic (4-methoxybenzyl) and alkyl (methyl) groups, optimizing hydrophobicity while retaining moderate polarity . C₂₂H₂₇NO derivative (CAS 23909-52-6) introduces a phenylmethyl group at position 1, significantly increasing steric bulk and molecular weight (321.46 vs. 231.33), which may reduce solubility .
Imidazo[1,2-a]pyridine derivatives (e.g., compound in ) require multistep reactions, including one-pot two-step protocols, highlighting the complexity of fused-ring systems.
Nitro and cyano groups in the imidazo-pyridine derivative () introduce electron-withdrawing effects, altering reactivity and stability.
Physicochemical Properties: XlogP Values: The target compound (XlogP=2.3) is more hydrophobic than the imidazo-pyridine derivative (polar nitro/ester groups likely reduce XlogP) but less so than the phenylmethyl-substituted C₂₂H₂₇NO analog . Rotatable Bonds: The target compound’s 3 rotatable bonds suggest conformational flexibility, advantageous for binding interactions in biological systems .
Biological Activity
Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- (CAS Number: 57520-95-3) is a complex organic compound with significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a tetrahydropyridine ring with methoxy and methyl substitutions. Its molecular formula is with a molecular weight of approximately 231.33 g/mol. The predicted boiling point is around 337.9 °C and the density is approximately 0.988 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.33 g/mol |
| Boiling Point | 337.9 °C |
| Density | 0.988 g/cm³ |
| pKa | 10.12 |
Synthesis Methods
Various synthetic routes have been developed for this compound, often involving the reaction of substituted pyridine derivatives with appropriate reagents under controlled conditions. For instance, one method involves refluxing 4-methoxyphenyl compounds with nitrogen-containing heterocycles in the presence of catalysts like ammonium acetate .
Antimicrobial Properties
Research indicates that pyridine derivatives exhibit significant antimicrobial activity. For example, studies have shown that related compounds can inhibit bacterial growth effectively against various strains . The presence of the methoxy group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Anticancer Activity
Pyridine derivatives have been explored for their anticancer properties. A study highlighted that certain structural analogs demonstrated potent inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The specific arrangement of functional groups in pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- likely contributes to its enhanced biological activity compared to simpler pyridine derivatives.
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it may interact with enzymes such as dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis and has implications in cancer therapy .
Case Studies
-
Antimicrobial Efficacy :
- A study assessed the antimicrobial activity of a series of pyridine derivatives against E. coli and S. aureus. The results indicated that compounds with similar structures to pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl- had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anticancer Research :
Q & A
Q. What synthetic strategies are recommended for preparing Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-?
Methodological Answer: Multi-component reactions (MCRs) are effective for synthesizing densely functionalized pyridine derivatives. For example, a sulfamic acid-catalyzed five-component reaction can yield structurally similar compounds with high efficiency. Key steps include:
- Optimizing stoichiometry of reactants (e.g., aldehydes, amines, and ketones).
- Using catalytic acidic conditions to facilitate cyclization and dehydration .
- Purification via column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the target compound.
Q. How can researchers ensure purity and characterize this compound?
Methodological Answer:
- Purity Assessment: Use reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase) to verify purity >95%. LC-MS (e.g., m/z 550.12 [M⁺]) confirms molecular weight .
- Structural Confirmation:
- NMR: Analyze ¹H and ¹³C NMR spectra for characteristic signals (e.g., δ 3.75 ppm for methoxy groups, δ 7.38–8.00 ppm for aromatic protons) .
- IR: Identify functional groups like carbonyl (ν ~1734 cm⁻¹) and NH stretches (ν ~3284 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage: Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis .
- Decomposition Risks: Avoid exposure to strong acids/bases, which may cleave the methoxyphenyl or pyridine moieties. Monitor for exothermic reactions during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields reported for similar pyridine derivatives?
Methodological Answer: Discrepancies in yields often arise from subtle differences in:
- Catalyst Loading: Adjust sulfamic acid concentration (0.5–2 mol%) to optimize cyclization efficiency .
- Solvent Polarity: Compare polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to assess their impact on intermediate stability.
- Reaction Monitoring: Use TLC or in-situ IR to detect side products (e.g., dimerization) early .
Q. What advanced techniques are recommended for elucidating the compound’s 3D structure?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to resolve bond angles and stereochemistry. For example, Acta Crystallographica Section E reports similar pyridine derivatives with R-factors < 0.05 .
- DFT Calculations: Use Gaussian or ORCA software to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
Q. How does the compound’s stability vary under physiological conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS; methoxyphenyl groups may hydrolyze to phenolic derivatives .
- Oxidative Resistance: Expose to H₂O₂ or cytochrome P450 enzymes to assess metabolic pathways. Pyridine rings are generally stable, but methyl groups may oxidize to carboxylic acids .
Q. What computational tools can predict biological interactions of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against targets like GABA receptors or cytochrome P450. The methoxyphenyl group may exhibit π-π stacking with aromatic residues .
- MD Simulations: Run 100-ns simulations in GROMACS to evaluate binding affinity and conformational flexibility .
Q. Are there documented contradictions in the compound’s spectroscopic data?
Methodological Answer:
- NMR Shifts: Discrepancies in aromatic proton shifts (e.g., δ 7.38–8.00 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Refer to HSQC and HMBC for unambiguous assignments .
- Mass Spectrometry: Isotopic patterns (e.g., [M+2]⁺ peaks) must align with theoretical values to rule out halogen impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
